6-Ethyl-1,1,4,4-tetramethyltetralin
Overview
Description
6-Ethyl-1,1,4,4-tetramethyltetralin is a polycyclic musk compound known for its distinctive fragrance. It is commonly used in the fragrance industry due to its musky odor. The compound has a molecular formula of C16H24 and is characterized by its stability and low volatility, making it a popular choice in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,1,4,4-tetramethyltetralin typically involves the alkylation of tetralin derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tetralin is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with careful control of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1,1,4,4-tetramethyltetralin primarily undergoes substitution reactions due to the presence of alkyl groups that can be replaced by other functional groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents. The reactions are typically carried out in the presence of a catalyst such as iron(III) chloride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Products include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
6-Ethyl-1,1,4,4-tetramethyltetralin has several applications in scientific research:
Chemistry: Used as a model compound in studies of polycyclic musks and their environmental impact.
Biology: Investigated for its potential effects on aquatic life due to its persistence in the environment.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low volatility.
Industry: Widely used in the fragrance industry as a fixative to enhance the longevity of scents in perfumes and personal care products.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,1,4,4-tetramethyltetralin primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor signaling.
Comparison with Similar Compounds
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin:
1,1,4,4-Tetramethyltetralin: A related compound with a similar structure but without the ethyl group, used in similar applications.
Uniqueness: 6-Ethyl-1,1,4,4-tetramethyltetralin is unique due to its specific ethyl substitution, which imparts distinct olfactory properties compared to its analogs. This substitution enhances its stability and makes it a preferred choice in formulations requiring long-lasting fragrance.
Properties
IUPAC Name |
6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24/c1-6-12-7-8-13-14(11-12)16(4,5)10-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOAQVQWDNBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058836 | |
Record name | 6-Ethyl-1,1,4,4-tetramethyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-81-9 | |
Record name | 6-Ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,4,4-Tetramethyl-6-ethyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Ethyl-1,1,4,4-tetramethyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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